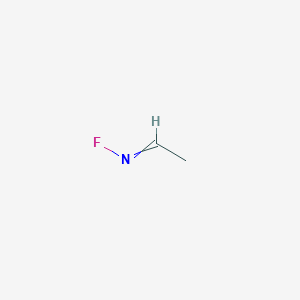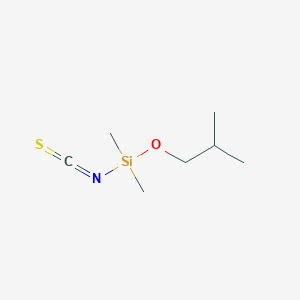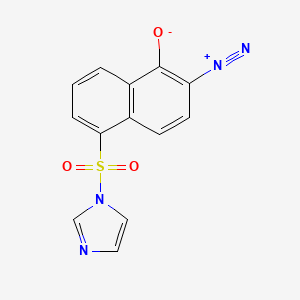
8,8-Dimethylnona-2,4,6-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethylnona-2,4,6-trienal: is an organic compound characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylnona-2,4,6-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the conjugated triene system and the aldehyde group. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylnona-2,4,6-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the triene system can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 8,8-Dimethylnona-2,4,6-trienal is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure makes it a valuable compound for exploring reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Research in medicine may explore the potential therapeutic applications of this compound. Its unique structure and reactivity could lead to the development of new drugs or treatments.
Industry: In the industrial sector, this compound is valued for its aromatic properties. It may be used in the formulation of fragrances, flavors, and other products that benefit from its distinct aroma.
Mechanism of Action
The mechanism of action of 8,8-Dimethylnona-2,4,6-trienal involves its interaction with specific molecular targets. The compound’s conjugated triene system and aldehyde group allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Sotolon: Known for its strong aroma, often used in flavor and fragrance industries.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another compound with a similar structure and aromatic properties.
Uniqueness: 8,8-Dimethylnona-2,4,6-trienal is unique due to its specific arrangement of double bonds and the presence of the aldehyde group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and aroma characteristics.
Properties
CAS No. |
147283-03-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
8,8-dimethylnona-2,4,6-trienal |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-7-5-4-6-8-10-12/h4-10H,1-3H3 |
InChI Key |
XNTAETHVVARLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


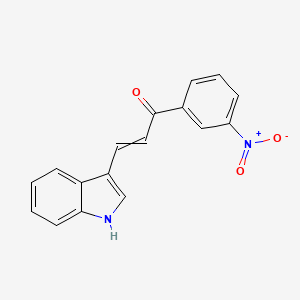

![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
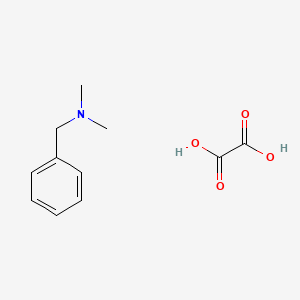

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)


![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)

